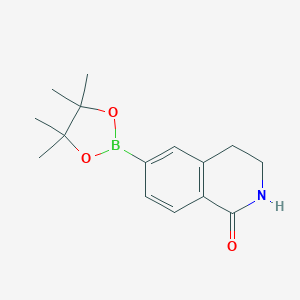

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one (CAS: 376584-30-4) is a boronic ester-containing heterocyclic compound with the molecular formula C₁₅H₂₀BNO₃ and a molecular weight of 273.14 g/mol. It features a dihydroisoquinolinone core substituted with a pinacol boronate group at the 6-position, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures . The compound is typically stored under dry conditions at 2–8°C and is commercially available in purities ranging from 95% to 97% .

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-5-6-12-10(9-11)7-8-17-13(12)18/h5-6,9H,7-8H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZDKWGVPHBMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620747 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376584-30-4 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting pinacol with boron trihalides under controlled conditions.

Attachment to the Isoquinolinone Moiety: The dioxaborolane intermediate is then coupled with a dihydroisoquinolinone derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound is used in the development of boron-containing drugs, which have potential therapeutic applications due to their unique properties.

Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.

Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, forming stable boronate esters. This interaction can modulate the activity of enzymes or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues in the Dihydroisoquinolinone Family

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroisoquinolin-1-one (CAS: 1207448-46-1)

- Core Structure: Dihydroisoquinolinone with a boronic ester at the 5-position.

- Key Differences : Positional isomerism (5- vs. 6-substitution) alters electronic properties and reactivity in cross-coupling reactions. Reported purity: 95% (Combi-Blocks) .

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1231892-74-2)

- Core Structure: Dihydroisoquinolinone with a boronic ester at the 7-position.

- Key Differences : Substitution position affects steric hindrance and coupling efficiency. Purity: 97% (Combi-Blocks) .

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS: 922718-57-8)

- Core Structure: Tetrahydroisoquinoline (saturated ring) with a methyl group at the 2-position.

- Key Differences : Lack of a ketone group reduces polarity and may influence biological activity. Custom synthesis is required .

Heterocyclic Analogues with Different Core Structures

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one (CAS: 631909-42-7)

- Core Structure: Dihydronaphthalenone instead of dihydroisoquinolinone.

- Key Differences : Larger aromatic system may enhance π-π stacking in drug design. Structural similarity score: 0.67 .

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1155264-46-2)

- Core Structure: Benzooxazinone ring with an oxygen atom.

- Key Differences : Presence of oxygen alters electronic effects and hydrogen-bonding capacity. Structural similarity score: 0.88 .

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1361110-64-6)

- Core Structure : Methyl-substituted benzooxazine.

- Key Differences : Methyl group increases hydrophobicity. Structural similarity score: 0.97 .

Functional and Reactivity Comparisons

Biological Activity

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one is a member of the isoquinoline family and features a unique boronate ester moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic areas. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C₁₃H₁₉BNO₂

- Molecular Weight : 233.11 g/mol

- CAS Number : 24388-23-6

- Appearance : White to light yellow crystalline solid

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various cellular processes. The presence of the boronate group enhances its reactivity and potential for forming stable complexes with biomolecules.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism involves targeting sigma receptors, which are implicated in neoplastic processes. The upregulation of sigma receptors in cancer cells provides a therapeutic target for compounds like this one.

-

In Vitro Studies :

- Research indicates that the compound exhibits antiproliferative effects on cancer cell lines by modulating sigma receptor activity. For instance, binding assays demonstrated specific interactions with sigma receptors in glioblastoma models, suggesting its utility in imaging and therapeutic applications .

- In Vivo Studies :

Other Biological Activities

Besides anticancer effects, preliminary evaluations suggest that the compound may also exhibit:

- Neuroprotective Effects : By modulating neurotransmitter systems through sigma receptor interactions.

- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, although further studies are needed to confirm these findings.

Case Studies

Q & A

Q. What are the key steps and reagents involved in synthesizing this compound?

The synthesis typically involves:

- Step 1 : Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce the boronate ester moiety .

- Step 2 : Cyclization of intermediates under reflux conditions with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

- Critical reagents : Potassium carbonate (base), toluene (solvent), and pinacol boronate precursors .

- Reaction conditions : Temperatures between 80–110°C and reaction times of 12–24 hours to achieve yields >70% .

Table 1 : Key Synthesis Parameters

| Parameter | Example Values |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | THF, DMF |

| Temperature | 80–110°C |

| Yield Optimization | 12–24 hours, inert atmosphere |

Q. How is the molecular structure of this compound characterized?

Structural characterization employs:

- 1H/13C NMR : Peaks at δ 1.18–1.31 ppm (methyl groups on dioxaborolane) and δ 7.1–8.2 ppm (aromatic protons) confirm boronate and dihydroisoquinolinone moieties .

- HR-MS (ESI) : Experimental m/z matches calculated values (e.g., 273.135 for [M+H]+) .

- X-ray crystallography (if available): Validates stereochemistry and bond angles .

Q. What are the common chemical reactions involving this compound?

The boronate ester enables:

Q. What solvents and storage conditions are optimal for stability?

Q. How does the boronate moiety influence reactivity in cross-coupling?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and facilitates transmetallation in Pd-catalyzed reactions. Steric hindrance from methyl groups slows undesired side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with sterically hindered substrates?

- Catalyst screening : Use bulky ligands (e.g., SPhos) to improve coupling efficiency with hindered aryl halides .

- Solvent optimization : Dioxane or toluene at 90°C enhances reaction rates .

- Additives : Include Cs₂CO₃ to stabilize intermediates and reduce protodeboronation .

Table 2 : Optimization Results for Sterically Hindered Coupling

| Condition | Outcome (Yield%) |

|---|---|

| Pd(OAc)₂/SPhos | 85% |

| Pd(PPh₃)₄ | 62% |

| Cs₂CO₃ in dioxane | 78% |

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Multi-technique validation : Cross-check NMR with HR-MS and IR to confirm functional groups .

- Variable-temperature NMR : Resolve overlapping peaks (e.g., diastereotopic protons) at low temperatures .

- Theoretical modeling : Compare experimental NMR shifts with DFT-calculated values to assign ambiguous signals .

Q. How can regioselectivity challenges in functionalization be addressed?

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

- Split-plot factorial design : Vary substituents on the dihydroisoquinolinone core while keeping the boronate constant .

- In vitro assays : Test derivatives for binding affinity (e.g., kinase inhibition) to correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.